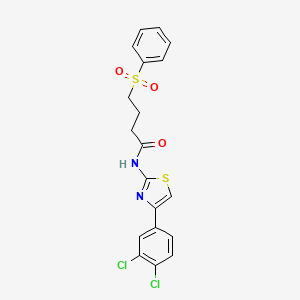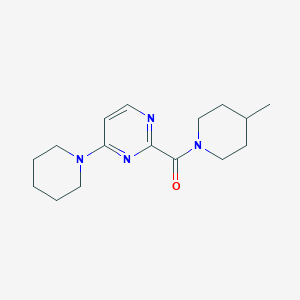![molecular formula C15H22N2O3S B2459246 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine CAS No. 2380059-41-4](/img/structure/B2459246.png)
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine, also known as CSPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPM is a selective antagonist of the dopamine D3 receptor and has been studied extensively for its use in treating addiction, schizophrenia, and other neurological disorders.
Mécanisme D'action
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine works by selectively blocking the dopamine D3 receptor, which is involved in reward processing and addiction. By blocking this receptor, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. In addition to its effects on addiction, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine also has effects on other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects:
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce drug-seeking behavior in animal models of addiction, and can reduce the positive symptoms of schizophrenia in animal models. 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are a number of future directions for research on 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. One area of research is the development of new compounds that are more selective and potent than 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. Another area of research is the development of new treatments for addiction, schizophrenia, and other neurological disorders based on the mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine, and to determine its potential applications in various fields.
Méthodes De Synthèse
The synthesis method for 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 3-piperidinylmethanol with cyclopropylsulfonyl chloride to form the intermediate compound, 3-(cyclopropylsulfonyl)piperidin-3-ol. This intermediate is then reacted with 6-methyl-2-pyridinecarboxylic acid to form 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. The overall synthesis method is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Applications De Recherche Scientifique
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has been studied extensively for its potential applications in various fields, including addiction, schizophrenia, and other neurological disorders. Research has shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine is a selective antagonist of the dopamine D3 receptor, which is involved in reward processing and addiction. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction.
In addition to addiction, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been studied for its potential use in treating schizophrenia. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.
Propriétés
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-4-2-6-15(16-12)20-11-13-5-3-9-17(10-13)21(18,19)14-7-8-14/h2,4,6,13-14H,3,5,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFVJGPTQHPJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)
![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)



![3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2459171.png)


![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)
![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)
![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)

